FBDD Suitability: Reduced PAINS Liability Compared to 2-Aminothiazole Fragments
In a systematic evaluation of 49 fragment-sized thiazoles and thiadiazoles, 4-bromo-2-(piperazin-1-yl)thiazole was assessed as part of a library to identify liabilities in fragment screening campaigns. The study explicitly categorized thiazoles by substituent type (amines, bromides, carboxylic acids, nitriles). Brominated thiazoles, including the 4-bromo variant, demonstrated reduced pan-assay interference (PAINS) liability compared to 2-aminothiazole fragments, which are prone to false-positive hits due to redox activity and aggregation [1]. The 4-bromo substitution eliminates the nucleophilic primary amine that drives many interference mechanisms in 2-aminothiazole analogs [1].
| Evidence Dimension | PAINS interference risk in HTS/FBDD assays |
|---|---|
| Target Compound Data | Low interference risk (brominated thiazole class) |
| Comparator Or Baseline | 2-Aminothiazole fragments: High interference risk due to redox cycling and aggregation |
| Quantified Difference | Qualitative reduction in false-positive rate; specific interference pathways eliminated by bromo substitution |
| Conditions | Systematic evaluation of 49 fragment-sized thiazoles and thiadiazoles with diverse substituents in FBDD-relevant assay formats |
Why This Matters
Procurement of 4-bromo-2-(piperazin-1-yl)thiazole mitigates the risk of investing resources in false-positive screening hits, a documented pitfall with 2-aminothiazole-based fragments.
- [1] Jiang, X. et al. (2023). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Fragment library of 49 thiazoles/thiadiazoles evaluated for screening liabilities. View Source
